molecular formula C14H18BF3O3 B3039754 4,4,5,5-Tetramethyl-2-(2-methyl-4-(trifluoromethoxy)phenyl)-1,3,2-dioxaborolane CAS No. 1309980-29-7

4,4,5,5-Tetramethyl-2-(2-methyl-4-(trifluoromethoxy)phenyl)-1,3,2-dioxaborolane

Cat. No.: B3039754
CAS No.: 1309980-29-7
M. Wt: 302.10
InChI Key: QLTJUMXQHFQRIV-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-(2-methyl-4-(trifluoromethoxy)phenyl)-1,3,2-dioxaborolane is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by its boron-containing dioxaborolane ring, which is known for its stability and reactivity. The presence of the trifluoromethoxy group further enhances its chemical properties, making it a valuable intermediate in various chemical reactions.

Mechanism of Action

Target of Action

The compound, also known as 2-Methyl-4-trifluoromethoxyphenylboronic acid pinacol ester, is a boric acid ester intermediate . Boric acid compounds are often used as enzyme inhibitors or specific ligand drugs . They have been widely used in the treatment of tumors and microbial infections, and also in the design of anticancer drugs .

Mode of Action

The compound interacts with its targets, primarily enzymes, by inhibiting their function . This inhibition can lead to apoptosis of certain cancer cells, such as the HCT116 human colon cancer cell, and can lead to apoptosis and necrosis of HeLa cells in the process of inducing oxidative stress .

Biochemical Pathways

The compound affects the biochemical pathways related to cancer cell growth and survival . By inhibiting enzymes, it disrupts the normal functioning of these pathways, leading to the death of cancer cells .

Pharmacokinetics

The compound’s strong stability and drug resistance, due to the presence of fluorine atoms, suggest that it may have good bioavailability .

Result of Action

The result of the compound’s action is the induction of apoptosis and necrosis in certain cancer cells . For example, it has been found to cause apoptosis in HCT116 human colon cancer cells and HeLa cells .

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. For instance, a low concentration of boric acid could inhibit the growth of H1299 and COR-L23p lung cancer cells . Furthermore, the compound’s stability to water and air makes it a valuable nucleophile in the Suzuki reaction .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-Tetramethyl-2-(2-methyl-4-(trifluoromethoxy)phenyl)-1,3,2-dioxaborolane typically involves a multi-step process. One common method is the three-step substitution reaction The final step involves the formation of the dioxaborolane ring under controlled conditions, often using catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced monitoring techniques ensures consistent quality and minimizes the risk of contamination .

Comparison with Similar Compounds

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-[2-methyl-4-(trifluoromethoxy)phenyl]-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BF3O3/c1-9-8-10(19-14(16,17)18)6-7-11(9)15-20-12(2,3)13(4,5)21-15/h6-8H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLTJUMXQHFQRIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)OC(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BF3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1309980-29-7
Record name 4,4,5,5-tetramethyl-2-[2-methyl-4-(trifluoromethoxy)phenyl]-1,3,2-dioxaborolane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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